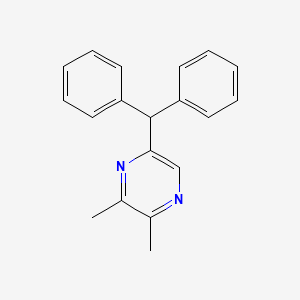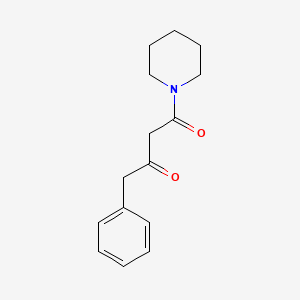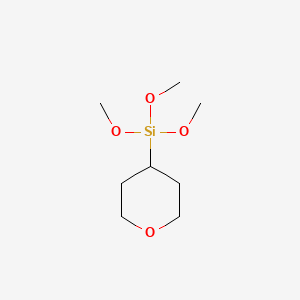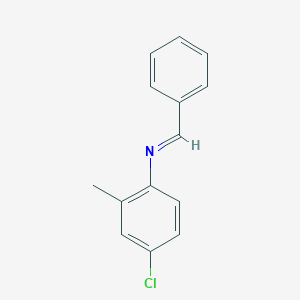
3-(Heptafluoropropyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Heptafluoropropyl)oxolane is a fluorinated cyclic ether, known for its unique chemical properties and applications in various fields. The compound features a heptafluoropropyl group attached to an oxolane ring, which imparts distinct characteristics such as high thermal stability and resistance to chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Heptafluoropropyl)oxolane typically involves the reaction of heptafluoropropyl iodide with tetrahydrofuran (THF) in the presence of a strong base like sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the iodide group is replaced by the oxolane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Heptafluoropropyl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms in the heptafluoropropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Heptafluoropropyl)oxolane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and unique reactivity.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Heptafluoropropyl)oxolane involves its interaction with various molecular targets. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug delivery and biochemical studies. The oxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Tetrahydrofuran (THF): A non-fluorinated analog with similar cyclic ether structure but different chemical properties.
1,4-Dioxane: Another cyclic ether with two oxygen atoms in the ring, used as a solvent in various applications.
Uniqueness: 3-(Heptafluoropropyl)oxolane stands out due to its fluorinated heptafluoropropyl group, which imparts unique properties such as high thermal stability, resistance to chemical reactions, and enhanced lipophilicity. These characteristics make it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
143837-48-3 |
|---|---|
Fórmula molecular |
C7H7F7O |
Peso molecular |
240.12 g/mol |
Nombre IUPAC |
3-(1,1,2,2,3,3,3-heptafluoropropyl)oxolane |
InChI |
InChI=1S/C7H7F7O/c8-5(9,4-1-2-15-3-4)6(10,11)7(12,13)14/h4H,1-3H2 |
Clave InChI |
UYLGTFQVYFWRFU-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


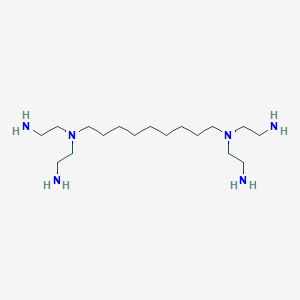

![2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)-](/img/structure/B15162889.png)
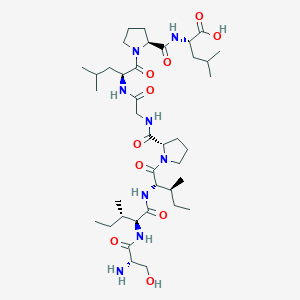
![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)
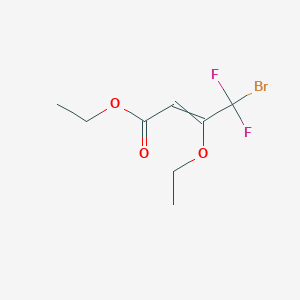
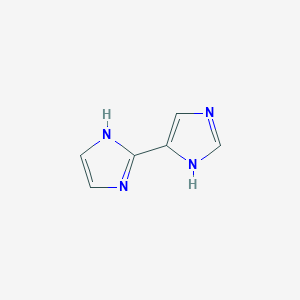
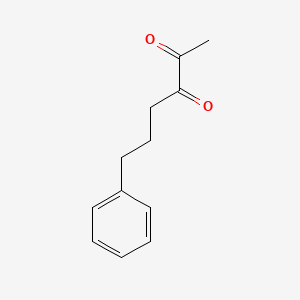
![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)
